molecular formula C21H41NO B13959945 1-(3-Methylhexadecanoyl)pyrrolidine CAS No. 56630-57-0

1-(3-Methylhexadecanoyl)pyrrolidine

Cat. No.: B13959945
CAS No.: 56630-57-0
M. Wt: 323.6 g/mol
InChI Key: IAPSXGIEAWSVMJ-UHFFFAOYSA-N
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Description

1-(3-Methylhexadecanoyl)pyrrolidine is a synthetic aliphatic pyrrolidine amide belonging to a class of compounds recognized for their relevance in medicinal chemistry and natural product research . This molecule features a saturated long-chain fatty acid coupled with a pyrrolidine ring, a nitrogen-containing heterocycle that is a privileged scaffold in drug discovery . The pyrrolidine ring is valued for its three-dimensional, non-planar structure and the presence of a stereogenic center, which allows for extensive exploration of pharmacophore space and contributes to high target selectivity in bioactive molecules . Compounds based on the pyrrolidine structure are found in a range of FDA-approved therapeutics and are investigated for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . As an N-acylpyrrolidine derivative, this compound is of particular interest in early-stage drug discovery for the development of novel bioactive agents . It also serves as a valuable chemical intermediate in organic synthesis, where the pyrrolidine nitrogen can undergo further functionalization, such as alkylation or hydrolysis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the certificate of analysis for specific data on purity, stereochemistry, and physical properties.

Properties

CAS No.

56630-57-0

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

3-methyl-1-pyrrolidin-1-ylhexadecan-1-one

InChI

InChI=1S/C21H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20(2)19-21(23)22-17-14-15-18-22/h20H,3-19H2,1-2H3

InChI Key

IAPSXGIEAWSVMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CC(=O)N1CCCC1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The branched fatty acid moiety is often derived from optically active precursors such as (S)-2-methylbutanol or 2-methylbutyl bromide, which provide the stereocenter corresponding to the 3-methyl branching in the hexadecanoyl chain.
  • The pyrrolidine ring is introduced as the nucleophilic amine for amide bond formation.

Synthesis of the Branched Fatty Acyl Intermediate

A representative synthetic route reported by Yajima and Yabuta (2001) begins with optically active 2-methylbutyl bromide, which is commercially available and inexpensive. The key steps include:

  • Construction of the long alkyl chain via alkylation or coupling reactions.
  • Introduction of the methyl branch at the 3-position via the stereochemically defined starting material.
  • Conversion of the terminal alcohol or halide to the corresponding acid or activated acyl derivative suitable for amide coupling.

In a recent study (2024), the use of modified Appel reaction conditions to convert hydroxy groups to iodides was employed to generate electrophilic intermediates for subsequent nucleophilic substitution. Attempts to use alkyne coupling strategies via acetylide anions were less successful due to side reactions such as β-elimination, leading to the adoption of milder Pd-catalyzed Sonogashira coupling methods.

Amide Bond Formation

The amide bond between the fatty acyl component and pyrrolidine is typically formed under mild conditions to preserve stereochemistry and avoid side reactions. Methods include:

  • Direct coupling of the fatty acid or its activated derivative (e.g., acid chloride or anhydride) with pyrrolidine.
  • Use of coupling agents or catalysts that promote amide formation without racemization.

Yajima et al. reported a mild amide formation protocol that efficiently couples the long-chain acyl moiety with pyrrolidine, yielding the (R)-configured product.

Purification and Characterization

  • Purification is commonly achieved by silica gel flash chromatography using solvent gradients such as n-hexane and ethyl acetate mixtures.
  • Structural confirmation and stereochemical analysis are performed using NMR spectroscopy (1H, 13C, 2D techniques), high-resolution mass spectrometry (HRMS), and optical rotation measurements.

Summary of Preparation Method Parameters

Step Conditions/Details Yield/Remarks References
Conversion of (S)-2-methylbutanol to iodide Modified Appel reaction with Ph3P and NIS at 0 °C to room temperature under argon 82% yield; clear, colorless volatile liquid
Alkylation / Coupling Pd-catalyzed Sonogashira coupling in DMF:Et2O, Cs2CO3 base, inert atmosphere, 21 h heating Moderate yields (~49%) due to mild conditions favoring stereochemical retention
Amide bond formation Mild conditions using activated acyl species and pyrrolidine Efficient coupling with stereochemical control
Purification Silica gel flash chromatography with n-hexane:EtOAc gradients High purity products confirmed by NMR and HRMS

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylhexadecanoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methylhexadecanoyl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

The following table compares 1-(3-Methylhexadecanoyl)pyrrolidine with two structurally related compounds, highlighting molecular features, physical properties, and biological activities inferred from available evidence:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Biological Activities
This compound Not provided Not available Not available Not available Hypothesized: Anticancer, antimicrobial*
1-(3-Methoxyphenyl)pyrrolidine C₁₁H₁₅NO 177.24 1.055 (predicted) 174 (20 Torr) Potential anti-inflammatory, antiviral**
1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine C₁₄H₁₉NO₂ 233.31 Not reported Not reported Enzyme inhibition, receptor modulation*

*Based on general pyrrolidine derivative activities .
Derived from pyrrolidine fragment pharmacophores .
*
Inferred from hydrazone-related functionalities .

Key Observations:

Structural Differences: The target compound features a branched long-chain acyl group (3-methylhexadecanoyl), which may enhance lipophilicity compared to the smaller aryl (3-methoxyphenyl) or benzyloxy-containing analogs. This could influence membrane permeability and bioavailability.

Biological Activity Trends: Pyrrolidine derivatives with aromatic substituents (e.g., 3-methoxyphenyl) are linked to anti-inflammatory and antiviral effects, possibly due to interactions with enzyme active sites . Acylated pyrrolidines, such as the target compound, may exhibit enhanced metabolic stability compared to non-acylated analogs, as seen in other N-acylated derivatives .

Physical Properties: The lower molecular weight of 1-(3-Methoxyphenyl)pyrrolidine (177.24 g/mol) versus 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine (233.31 g/mol) suggests differences in solubility and crystallinity. The target compound’s higher molecular weight (inferred from its structure) may necessitate formulation adjustments for drug delivery.

Research Findings and Limitations

  • Gaps in Data: No direct studies on this compound were found in the provided evidence. Current comparisons rely on structurally related compounds and general pyrrolidine pharmacology .
  • Synthetic Challenges: Long-chain acyl groups (e.g., 3-methylhexadecanoyl) may complicate synthesis and purification, as seen in analogous compounds requiring specialized catalysts or protective groups .
  • Pharmacological Potential: Hydrazone-functionalized pyrrolidines demonstrate enzyme inhibition, suggesting that the target compound’s acyl group could similarly modulate biological targets .

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